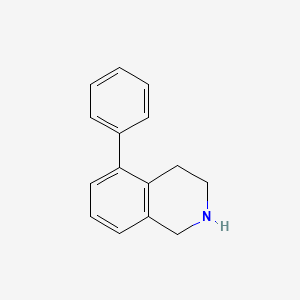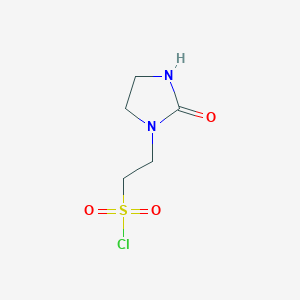
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride is a chemical compound with the molecular formula C₅H₉ClN₂O₃S and a molecular weight of 212.65 g/mol . This compound is known for its unique structure, which includes an imidazolidinone ring and a sulfonyl chloride group. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride typically involves the reaction of 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonic acid with thionyl chloride (SOCl₂). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonic acid+SOCl2→2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Hydrolysis: In the presence of water, the sulfonyl chloride group hydrolyzes to form the corresponding sulfonic acid.
Oxidation and Reduction: The imidazolidinone ring can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents such as dichloromethane or acetonitrile.
Hydrolysis: This reaction occurs readily in the presence of water or aqueous bases.
Oxidation and Reduction: Specific reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction can be used.
Major Products Formed
Sulfonamide Derivatives: Formed from nucleophilic substitution reactions.
Sulfonic Acid: Formed from hydrolysis of the sulfonyl chloride group.
Scientific Research Applications
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide bonds.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to introduce sulfonamide groups.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and reacts readily with nucleophiles to form sulfonamide bonds. The imidazolidinone ring provides stability to the molecule and can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonic acid
- 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl fluoride
- 2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl bromide
Uniqueness
2-(2-Oxoimidazolidin-1-yl)ethane-1-sulfonyl chloride is unique due to its combination of an imidazolidinone ring and a sulfonyl chloride group. This combination provides a balance of stability and reactivity, making it a versatile reagent in organic synthesis. The presence of the sulfonyl chloride group allows for the formation of sulfonamide bonds, which are important in various chemical and biological applications.
Properties
Molecular Formula |
C5H9ClN2O3S |
|---|---|
Molecular Weight |
212.66 g/mol |
IUPAC Name |
2-(2-oxoimidazolidin-1-yl)ethanesulfonyl chloride |
InChI |
InChI=1S/C5H9ClN2O3S/c6-12(10,11)4-3-8-2-1-7-5(8)9/h1-4H2,(H,7,9) |
InChI Key |
QGQWWKZSKBDGQO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)N1)CCS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4-Methoxybutyl)[1-(thiophen-2-yl)ethyl]amine](/img/structure/B13271708.png)
amine](/img/structure/B13271715.png)

![4-[(3-Methylcyclopentyl)amino]butan-2-ol](/img/structure/B13271742.png)
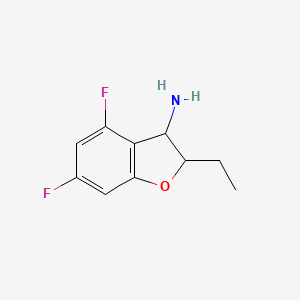
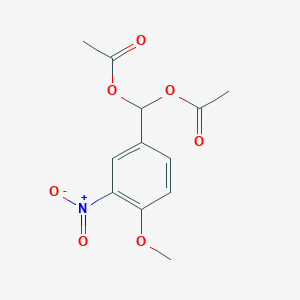
![3-[(3-Methylbutyl)amino]benzonitrile](/img/structure/B13271752.png)
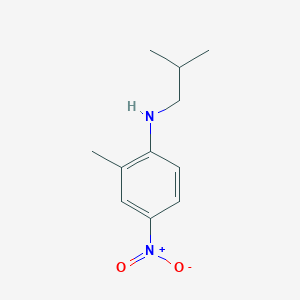
![1-[(5-Methylthiophen-3-yl)methyl]cyclobutane-1-carbaldehyde](/img/structure/B13271762.png)

![N,N-Dimethyl-2-[(pentan-3-yl)amino]acetamide](/img/structure/B13271777.png)
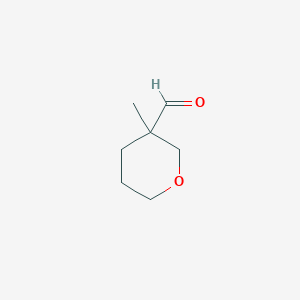
![Methyl 2-[(prop-2-yn-1-yl)amino]pyridine-4-carboxylate](/img/structure/B13271803.png)
